

A Comprehensive Technical Guide to the Molecular Structure of 4-Bromo-3-methylbenzohydrazide

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Compound of Interest

Compound Name: **4-Bromo-3-methylbenzohydrazide**

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Introduction

Benzohydrazide and its derivatives represent a significant class of compounds in medicinal and materials chemistry. Their unique structural features, including the presence of a reactive hydrazide moiety (-CONHNH₂), allow for the synthesis of a wide array of Schiff bases and heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

4-Bromo-3-methylbenzohydrazide is a halogenated aromatic hydrazide whose structural framework is of interest for the development of novel therapeutic agents and functional materials. The presence of a bromine atom and a methyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and chemical reactivity. This document provides a detailed technical overview of its molecular structure, physicochemical properties, and spectroscopic characterization.

Molecular and Physicochemical Properties

The fundamental properties of **4-Bromo-3-methylbenzohydrazide** are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate record-keeping in a research context.

Identifier	Value	Source
IUPAC Name	4-bromo-3-methylbenzohydrazide	-
CAS Number	148672-43-9	[1]
Molecular Formula	C ₈ H ₉ BrN ₂ O	[1] [2]
Molecular Weight	229.07 g/mol	[1]
Monoisotopic Mass	227.98982 Da	[2]
SMILES	CC1=C(C=CC(=C1)C(=O)NN)Br	[2]
InChI	InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12)	[2]
InChIKey	BFJALHSTCHFUMF-UHFFFAOYSA-N	[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of **4-Bromo-3-methylbenzohydrazide**. The expected data from key analytical techniques are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For a related compound, 3-bromo-4-methylbenzohydrazide, the methyl protons present a singlet peak around δ 2.34 ppm, while aromatic protons are observed between δ 7.2 and 8.1 ppm[3].

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H (C5-H)	~7.8-8.0	Doublet (d)	1H
Aromatic-H (C6-H)	~7.6-7.8	Doublet of Doublets (dd)	1H
Aromatic-H (C2-H)	~7.5-7.7	Singlet (s) or narrow Doublet (d)	1H
-NH ₂ (Hydrazide)	~4.5-5.0 (broad)	Singlet (s)	2H
-NH- (Amide)	~9.5-10.0 (broad)	Singlet (s)	1H
-CH ₃ (Methyl)	~2.4	Singlet (s)	3H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the N-H and C=O bonds of the hydrazide group.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Asymmetric & Symmetric Stretch	3200-3400
C-H (Aromatic)	Stretch	3000-3100
C=O (Amide I)	Stretch	1640-1680
N-H (Amide II)	Bend	1580-1620
C=C (Aromatic)	Stretch	1450-1600
C-N	Stretch	1200-1350
C-Br	Stretch	500-650

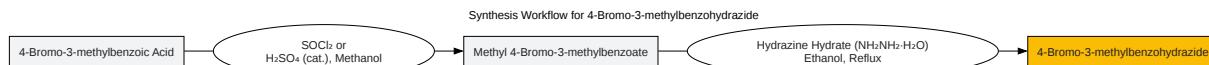
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A key feature is the isotopic signature of bromine (^{79}Br and ^{81}Br), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units[3].

Ion	Description	Expected m/z
$[\text{M}]^+$	Molecular ion (with ^{79}Br)	~228
$[\text{M}+2]^+$	Molecular ion (with ^{81}Br)	~230
$[\text{M}-\text{NHNH}_2]^+$	Loss of hydrazinyl group	~197/199
$[\text{C}_7\text{H}_6\text{Br}]^+$	Bromotolyl cation	~170/172

Synthesis and Experimental Protocols

While a specific protocol for **4-Bromo-3-methylbenzohydrazide** is not widely published, a standard and reliable method involves the hydrazinolysis of the corresponding methyl ester. The overall synthesis workflow is depicted below.



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Synthesis workflow from the corresponding benzoic acid.

Experimental Protocol: Synthesis via Methyl Ester

This protocol outlines a representative procedure for the synthesis of **4-Bromo-3-methylbenzohydrazide**.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

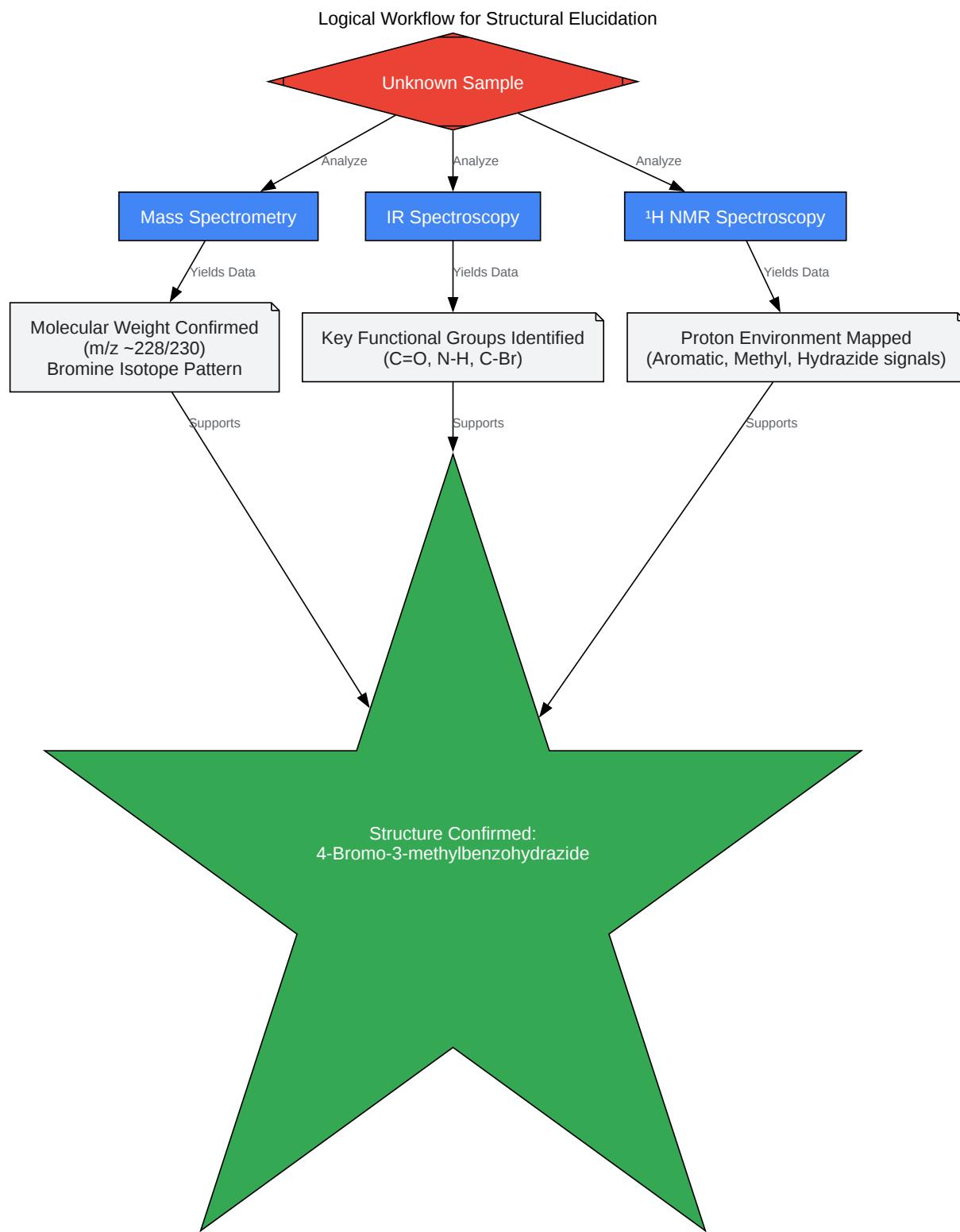
- To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
- Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 4-bromo-3-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 4-Bromo-3-methylbenzoate

- Dissolve the crude methyl 4-bromo-3-methylbenzoate (1.0 eq) from the previous step in ethanol (10 volumes).
- Add hydrazine hydrate (3.0-5.0 eq) to the solution.
- Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting ester is consumed.
- Cool the reaction mixture in an ice bath. The product, **4-Bromo-3-methylbenzohydrazide**, will typically precipitate as a white solid.
- Collect the solid by vacuum filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum to obtain the final product.
- Purity can be assessed by melting point determination and the spectroscopic methods outlined in Section 3.0. Further purification can be achieved by recrystallization from ethanol or an appropriate solvent system.

Structural Analysis and Identification Workflow

The logical process for confirming the molecular structure of an unknown sample suspected to be **4-Bromo-3-methylbenzohydrazide** relies on the convergence of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

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Workflow for the spectroscopic identification of the target compound.

Conclusion

4-Bromo-3-methylbenzohydrazide is a compound with significant potential in synthetic and medicinal chemistry. Its structure has been defined by its molecular formula, C₈H₉BrN₂O, and its connectivity. The outlined spectroscopic data provide a clear fingerprint for its unambiguous identification, highlighting the characteristic signals of the substituted phenyl ring and the hydrazide moiety. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This comprehensive guide serves as a foundational resource for researchers working with this compound, facilitating its synthesis, characterization, and exploration in drug discovery and materials science applications.

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